Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-
Description
Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-, is a stereochemically complex sulfonylurea derivative, commonly known by its International Non-Proprietary Name (INN) glibornuride . This compound is classified as a hypoglycemic agent with the molecular formula C₁₈H₂₆N₂O₄S and a molecular weight of 366.47 g/mol . Its structure features a bicyclic bornyl group (2-hydroxy-3-bornyl) and a p-tolylsulfonyl moiety, both attached to a urea backbone. The stereochemistry at positions 1R, 2R, 3S, and 4S is critical for its biological activity, as it influences receptor binding and metabolic stability.
Glibornuride is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) VP83E7434R and is listed in the World Health Organization’s Anatomical Therapeutic Chemical (ATC) Classification System . It is primarily used in the management of type 2 diabetes mellitus, functioning as a second-generation sulfonylurea by stimulating insulin secretion via ATP-sensitive potassium channel closure in pancreatic β-cells.
Properties
IUPAC Name |
1-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTYNAPTNBJHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865329 | |
| Record name | 1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32609-19-1 | |
| Record name | N-[[(3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32609-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis of this compound predominantly follows a reactive substitution and cyclization pathway , beginning with the formation of a sulfonylurea core, followed by stereoselective modifications to achieve the desired stereochemistry. The process emphasizes high yield, stereochemical control, and environmental considerations, with an aim toward industrial scalability.
Raw Materials and Initial Reactions
- Tosyl ethyl urethane (or related urethane derivatives)
- 3-Amino-borneol or 3-amino-isoborneol
- p-Toluenesulfonamide
- Inorganic bases such as sodium hydroxide or potassium hydroxide
- Organic solvents including toluene or xylene
- Mineral acids for acidification
- Ethanol or methyl alcohol for purification
The synthesis begins with the reaction of tosyl ethyl urethane with 3-amino-borneol or 3-amino-isoborneol. This step involves nucleophilic attack on the urethane carbonyl, leading to the formation of a ureido linkage with the borneol derivative, establishing the core structure with stereochemical fidelity.
Formation of the Sulfonylurea Core
The next critical step involves the reaction of p-toluenesulfonamide with urea derivatives under basic conditions:
p-Toluenesulfonamide + Urea + Inorganic Base → p-Tolylsulfonylurea intermediate
This reaction is typically carried out in an organic solvent such as toluene or xylene at elevated temperatures (80-120°C). The molar ratio of reactants is optimized around 1:1.02-1.5:1-1.9 (p-toluenesulfonamide: inorganic base: urea), as indicated in patent literature, to maximize yield and purity.
- Reaction temperature: 80–120°C
- Reaction time: 0.5–6 hours
- Stirring and reflux are maintained to facilitate complete conversion
Cyclization and Stereochemical Control
Following the formation of the sulfonylurea intermediate, cyclization occurs to form the final heterocyclic structure with the specified stereochemistry (1R, 2R, 3S, 4S). This step involves:
- Acidification of the reaction mixture with mineral acids (pH 6–7)
- Controlled cooling to promote crystallization
- Purification via recrystallization in alcohols such as ethanol or methyl alcohol at temperatures between 40°C and 90°C
This stereochemical control is crucial for biological activity, and the process often employs chiral starting materials or stereoselective catalysts to ensure the correct configuration.
Purification and Isolation
The final product is isolated through filtration, washing, and drying:
- Crude product is purified by recrystallization in alcohols at controlled temperatures (e.g., 78–90°C)
- The purification process typically lasts around 2 hours, ensuring high purity (>99%)
Summary of the Preparation Method
| Step | Description | Conditions | Reagents | Purpose |
|---|---|---|---|---|
| 1 | Reaction of tosyl ethyl urethane with 3-amino-borneol | 80–120°C, 0.5–1h | Tosyl ethyl urethane, 3-amino-borneol | Formation of ureido-borneol intermediate |
| 2 | Formation of p-tolylsulfonylurea | 80–120°C, 0.5–6h | p-Toluenesulfonamide, urea, inorganic base | Sulfonylurea core synthesis |
| 3 | Cyclization and stereoselective formation | Cooling, acidification | Mineral acid, ethanol/methyl alcohol | Final compound formation and purification |
Environmental and Industrial Considerations
The process emphasizes:
- Use of environmentally benign solvents like toluene and ethanol
- High atom economy with minimal waste
- Short reaction times to reduce energy consumption
- Scalability for industrial production
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
Hypoglycemic Agent
- Primary Application: 1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea is primarily used to lower blood sugar levels in warm-blooded animals . It achieves this result at significantly lower dosage amounts compared to tolbutamide, another drug used for the same purpose .
- Efficacy: The compound is effective in reducing blood sugar values, making it a valuable asset in managing diabetes . Studies have shown its efficacy in patients with varying degrees of diabetes, with higher doses administered to those with more severe conditions .
- Advantages:
- Lower Dosage: Effective at lower doses than tolbutamide .
- Fewer Side Effects: Characterized by a lack of undesirable side effects such as nausea, emesis, and lower abdominal problems .
- Low Toxicity: Exhibits very low toxicity .
- Favorable Therapeutic Index: The therapeutic index is extremely favorable compared to tolbutamide, especially for the isomer l-[(1R)-2-endo-hydroxy-3-endo-bornyl]-3-(p-tolylsulfonyl)-urea .
Trade Names and Synonyms
1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea is also known by several synonyms and trade names, including :
- Glibornuride
- Glutril
- Ro 6-4563
- Ro 6-4563/8
Safety and Toxicity
The hydroxybornyl-tolylsulfonylurea derivative is characterized by the lack of undesirable side effects such as nausea, emesis and lower abdominal problems, as well as having very low toxicity . In clinical investigations, daily doses of 225 mg, 300 mg, and even 650 mg given for several weeks were well-tolerated, with no gastrointestinal side effects observed .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy, bornyl, and p-tolylsulfonyl groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Molecular Features of Glibornuride and Analogous Sulfonylureas
Pharmacological and Physicochemical Comparisons
(a) Glibornuride vs. Tolbutamide
- Mechanism : Both act via pancreatic β-cell K⁺ channel inhibition, but glibornuride’s bornyl group enhances binding affinity to sulfonylurea receptor SUR1 due to steric and hydrophobic interactions .
- Half-Life : Tolbutamide has a shorter half-life (~6 hours) due to rapid hepatic metabolism of the butyl chain, whereas glibornuride’s bornyl group confers prolonged activity (~12–24 hours) .
(b) Glibornuride vs. Glicaramide
- Molecular Complexity : Glicaramide’s pyrazolo-pyridine chain increases molecular weight by ~72%, likely reducing blood-brain barrier penetration compared to glibornuride .
- Metabolism : Glibornuride undergoes hepatic glucuronidation, while glicaramide’s isopentyloxy group may lead to cytochrome P450-dependent metabolism, increasing drug-drug interaction risks .
(c) Glibornuride vs. 1-Furfuryl-3-(p-tolylsulfonyl)-urea
- Aromatic Interactions : The furfuryl group in the latter compound may improve binding to aromatic residues in SUR1, but the absence of a bornyl group reduces stereochemical specificity .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S) , also known as Glibornuride, is notable for its therapeutic potential and biological effects. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- IUPAC Name : N-[(3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)carbamoyl]-4-methylbenzenesulfonamide
- CAS Number : 26944-48-9
- Molecular Formula : C18H26N2O4S
- Molecular Weight : 366.52 g/mol
Structural Characteristics
The structure of Glibornuride features a bicyclic system with a hydroxyl group and a sulfonamide moiety, contributing to its biological activity. The stereochemistry is defined as (1R,2R,3S,4S), which may influence its interaction with biological targets.
Pharmacological Effects
Glibornuride has been studied for various pharmacological effects:
- Antidiabetic Activity :
- Cytotoxic Effects :
- Impact on Urea Metabolism :
Toxicological Profile
Glibornuride has been associated with certain toxic effects:
- In acute toxicity studies, it was reported that high doses can lead to liver and kidney dysfunction in rodent models .
- Chronic exposure has been linked to metabolic disturbances such as weight loss and impaired glucose metabolism .
Table 1: Summary of Experimental Studies on Glibornuride
| Study Reference | Test Substance | Animal Model | Dose | Duration | Observed Effects |
|---|---|---|---|---|---|
| Burton et al. | Urea | Rats | 25 mM | 24 hours | Decreased excretion of nitrogenous compounds |
| D’Apolito et al. | Urea | C57BL/6J CKD mice | 10 mg/kg | 15 days | Increased oxidative stress; glucose intolerance |
| Koppe et al. | Urea | C57BL/BN CKD mice | 200 mg/kg | 3 weeks | Decreased insulin secretion; impaired glycolysis |
The antidiabetic effects of Glibornuride are primarily mediated through its interaction with ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization and subsequent insulin release. Additionally, its cytotoxic effects may be attributed to the induction of apoptosis through mitochondrial pathways and ROS generation.
Q & A
Q. Table 1: Recommended Analytical Techniques
| Property | Technique | Key Parameters |
|---|---|---|
| Stereochemical purity | Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA |
| Thermal stability | TGA-DSC | Heating rate: 10°C/min under N2 |
| Binding affinity | SPR | Immobilization buffer: PBS (pH 7.4) |
Q. Table 2: Synthesis Optimization Variables
Key Challenges and Recommendations
- Stereochemical Characterization : Use X-ray diffraction (as in ) for unambiguous confirmation of the (1R,2R,3S,4S) configuration .
- Data Reproducibility : Adopt protocols from (e.g., triphosgene-mediated synthesis) but include rigorous QC checks (e.g., <sup>13</sup>C NMR for carbonyl group verification) .
- Biological Relevance : Prioritize assays that reflect the compound’s sulfonylurea moiety (e.g., insulin secretion studies, as in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
